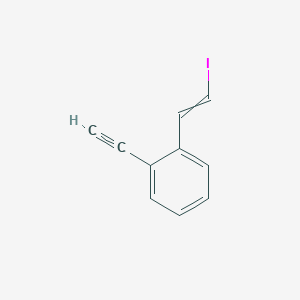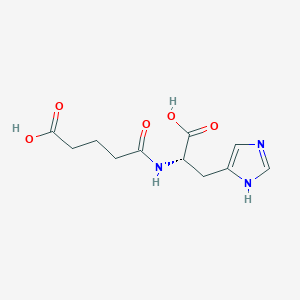![molecular formula C15H8Cl2INS B12593947 N-[4,6-Dichloro-3-iodo-2-(phenylethynyl)phenyl]methanethioamide CAS No. 647025-74-9](/img/structure/B12593947.png)
N-[4,6-Dichloro-3-iodo-2-(phenylethynyl)phenyl]methanethioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4,6-Dichloro-3-iodo-2-(phenylethynyl)phenyl]methanethioamide is a chemical compound known for its unique structure and properties It is characterized by the presence of chlorine, iodine, and phenylethynyl groups attached to a phenyl ring, along with a methanethioamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4,6-Dichloro-3-iodo-2-(phenylethynyl)phenyl]methanethioamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The specific conditions, such as the choice of solvent, temperature, and reaction time, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization or chromatography, are crucial to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4,6-Dichloro-3-iodo-2-(phenylethynyl)phenyl]methanethioamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanethioamide group to other functional groups, such as amines.
Substitution: The halogen atoms (chlorine and iodine) in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in the replacement of halogen atoms with other functional groups.
Applications De Recherche Scientifique
N-[4,6-Dichloro-3-iodo-2-(phenylethynyl)phenyl]methanethioamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It may be used in the development of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of N-[4,6-Dichloro-3-iodo-2-(phenylethynyl)phenyl]methanethioamide involves its interaction with specific molecular targets. The presence of halogen atoms and the phenylethynyl group can influence its binding affinity and reactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[4,6-Dichloro-3-iodo-2-(2-phenylethynyl)phenyl]methanethioamide: A closely related compound with similar structural features.
N-[4,6-Dichloro-3-iodo-2-(phenylethynyl)phenyl]methanethioamide derivatives: Variations in the substituents can lead to different properties and applications.
Uniqueness
This compound stands out due to its specific combination of halogen atoms and the phenylethynyl group
Propriétés
Numéro CAS |
647025-74-9 |
|---|---|
Formule moléculaire |
C15H8Cl2INS |
Poids moléculaire |
432.1 g/mol |
Nom IUPAC |
N-[4,6-dichloro-3-iodo-2-(2-phenylethynyl)phenyl]methanethioamide |
InChI |
InChI=1S/C15H8Cl2INS/c16-12-8-13(17)15(19-9-20)11(14(12)18)7-6-10-4-2-1-3-5-10/h1-5,8-9H,(H,19,20) |
Clé InChI |
XSTDNKLKGZXCPB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C#CC2=C(C(=CC(=C2I)Cl)Cl)NC=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-{[Methoxy(dimethyl)silyl]methyl}-N,N-dipropan-2-ylurea](/img/structure/B12593868.png)
germane](/img/structure/B12593878.png)
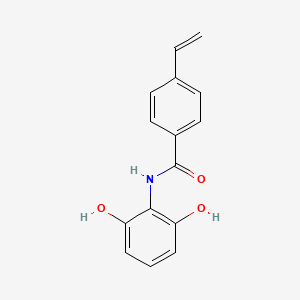

![Spiro[pyrrolidine-3,9'-[9H]thioxanthen]-5-one](/img/structure/B12593902.png)
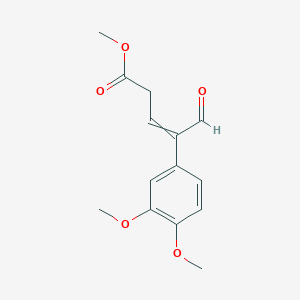

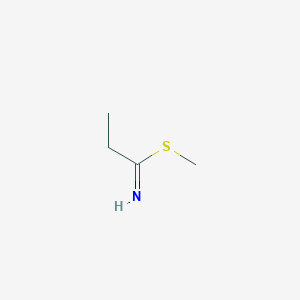
![[Bis(2-hydroxyethyl)amino]methanesulfonic acid](/img/structure/B12593938.png)
![N-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B12593944.png)
![2,4,6-Tris(2,3,5,6-tetramethyl[1,1'-biphenyl]-4-yl)-1,3,5-triazine](/img/structure/B12593953.png)
